molecular formula C13H16Cl3N3O2S B11987898 N-(2,2,2-trichloro-1-{[(4-ethoxyphenyl)carbamothioyl]amino}ethyl)acetamide

N-(2,2,2-trichloro-1-{[(4-ethoxyphenyl)carbamothioyl]amino}ethyl)acetamide

Cat. No.: B11987898
M. Wt: 384.7 g/mol
InChI Key: OWEQZPYHUZJEJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,2,2-TRICHLORO-1-(3-(4-ETHOXY-PHENYL)-THIOUREIDO)-ETHYL)-ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a trichloroethyl group, an ethoxyphenyl group, and a thioureido group. The presence of these functional groups contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2,2-TRICHLORO-1-(3-(4-ETHOXY-PHENYL)-THIOUREIDO)-ETHYL)-ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-ethoxyphenyl isothiocyanate: This intermediate can be synthesized by reacting 4-ethoxyaniline with thiophosgene under controlled conditions.

    Formation of the thioureido intermediate: The 4-ethoxyphenyl isothiocyanate is then reacted with an appropriate amine to form the thioureido intermediate.

    Introduction of the trichloroethyl group: The final step involves the reaction of the thioureido intermediate with trichloroacetyl chloride to yield N-(2,2,2-TRICHLORO-1-(3-(4-ETHOXY-PHENYL)-THIOUREIDO)-ETHYL)-ACETAMIDE.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,2,2-TRICHLORO-1-(3-(4-ETHOXY-PHENYL)-THIOUREIDO)-ETHYL)-ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioureido group to corresponding amines or other reduced forms.

    Substitution: The trichloroethyl group can participate in nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or neutral conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-(2,2,2-TRICHLORO-1-(3-(4-ETHOXY-PHENYL)-THIOUREIDO)-ETHYL)-ACETAMIDE has several scientific research applications, including:

    Chemistry: It can be used as a reagent or intermediate in organic synthesis, particularly in the preparation of other complex molecules.

    Biology: The compound may have potential as a biochemical probe or inhibitor in studies involving enzyme activity or protein interactions.

    Medicine: Research into its pharmacological properties could reveal potential therapeutic applications, such as anti-inflammatory or anticancer activities.

    Industry: It may be utilized in the development of new materials or chemical processes, leveraging its unique reactivity and functional groups.

Mechanism of Action

The mechanism of action of N-(2,2,2-TRICHLORO-1-(3-(4-ETHOXY-PHENYL)-THIOUREIDO)-ETHYL)-ACETAMIDE involves its interaction with specific molecular targets. The thioureido group can form hydrogen bonds or covalent interactions with proteins or enzymes, potentially inhibiting their activity. The trichloroethyl group may also contribute to its reactivity, allowing it to modify biological molecules through nucleophilic substitution or other reactions.

Comparison with Similar Compounds

Similar Compounds

    N-(2,2,2-Trichloro-1-(4-ethoxyphenyl)-ethylamino)-phenol: This compound shares the trichloroethyl and ethoxyphenyl groups but differs in the presence of an amino group instead of a thioureido group.

    N-(2,2,2-Trichloro-1-(4-methoxyphenyl)-thioureido)-ethyl)-acetamide: Similar structure with a methoxy group instead of an ethoxy group.

Uniqueness

N-(2,2,2-TRICHLORO-1-(3-(4-ETHOXY-PHENYL)-THIOUREIDO)-ETHYL)-ACETAMIDE is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity

Properties

Molecular Formula

C13H16Cl3N3O2S

Molecular Weight

384.7 g/mol

IUPAC Name

N-[2,2,2-trichloro-1-[(4-ethoxyphenyl)carbamothioylamino]ethyl]acetamide

InChI

InChI=1S/C13H16Cl3N3O2S/c1-3-21-10-6-4-9(5-7-10)18-12(22)19-11(13(14,15)16)17-8(2)20/h4-7,11H,3H2,1-2H3,(H,17,20)(H2,18,19,22)

InChI Key

OWEQZPYHUZJEJN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.